Zln005

PGC-1α Tissue specificity Skeletal muscle

ZLN005 is the single benzimidazole compound with validated tissue-selective PGC-1α transcriptional activation, upregulating mitochondrial biogenesis in skeletal muscle while downregulating hepatic PGC-1α. Unlike generic PGC-1α modulators or inhibitor scaffolds such as SR-18292, ZLN005 delivers muscle-specific AMPK-driven efficacy without confounding liver effects. Ideal for type 2 diabetes, ischemia-reperfusion, and muscle-wasting studies requiring reproducible, cell-type-specific mitochondrial readouts.

Molecular Formula C17H18N2
Molecular Weight 250.34 g/mol
CAS No. 49671-76-3
Cat. No. B1684406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZln005
CAS49671-76-3
SynonymsZLN005;  ZLN-005;  ZLN 005.
Molecular FormulaC17H18N2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19)
InChIKeyLQUNNCQSFFKSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZLN005 (CAS 49671-76-3): A Small-Molecule PGC-1α Transcriptional Activator with Tissue-Selective Properties for Metabolic and Ischemia-Reperfusion Research


ZLN005 (CAS 49671-76-3) is a synthetic small molecule belonging to the benzimidazole class, with the molecular formula C17H18N2 and a molecular weight of 250.34 g/mol . Its IUPAC name is 2-(4-tert-butylphenyl)-1H-benzimidazole . The compound functions as a transcriptional activator of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism [1]. Unlike pan-PGC-1α modulators, ZLN005 demonstrates cell-type-specific activity: it potently upregulates PGC-1α expression and downstream mitochondrial genes in skeletal muscle cells (L6 myotubes) via AMPK pathway activation, while exhibiting no comparable effect in primary hepatocytes [2]. This tissue-selective profile distinguishes ZLN005 from broader-acting metabolic modulators and positions it as a specialized tool compound for investigating muscle-specific mitochondrial regulation and diabetic pathophysiology.

Why ZLN005 Cannot Be Substituted with Generic PGC-1α Modulators or Other Benzimidazole Derivatives in Experimental Protocols


Substituting ZLN005 with other PGC-1α-targeting compounds or structurally similar benzimidazole derivatives introduces significant experimental variability and risks invalidating comparative findings. ZLN005 is not merely a general PGC-1α agonist; it is a tissue-selective transcriptional activator that upregulates PGC-1α expression in skeletal muscle while simultaneously downregulating it in liver tissue [1]. This divergent, tissue-dependent regulation is mechanistically linked to its activation of the AMPK pathway specifically in muscle cells, an effect not observed in hepatocytes . In contrast, structurally related compounds such as SR-18292 function as PGC-1α inhibitors that increase PGC-1α acetylation and suppress gluconeogenic gene expression, producing opposite pharmacological effects despite similar core structures [2]. Other benzimidazole derivatives lacking the 4-tert-butylphenyl moiety do not possess validated PGC-1α transcriptional activity. Therefore, generic substitution—whether based on target class (PGC-1α modulators) or chemical scaffold (benzimidazoles)—will not recapitulate the specific, quantitatively defined tissue-selective profile of ZLN005, potentially leading to contradictory experimental outcomes and compromised reproducibility.

ZLN005 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence for Scientific Procurement Decisions


Tissue-Selective PGC-1α Induction: ZLN005 Activates PGC-1α in Skeletal Muscle but Not in Hepatocytes

ZLN005 exhibits a distinct tissue-selective activation profile that differentiates it from non-selective PGC-1α modulators. In L6 myotubes (skeletal muscle cells), ZLN005 treatment at 20 μmol/L for 24 hours increased PGC-1α mRNA levels by approximately threefold relative to untreated control cells [1]. This induction was accompanied by a 1.8-fold improvement in glucose uptake and a 1.28-fold increase in palmitic acid oxidation at the same concentration [2]. In contrast, when tested in rat primary hepatocytes under identical treatment conditions (24-hour exposure), ZLN005 produced no detectable increase in PGC-1α mRNA levels, nor did it affect the expression of the gluconeogenic enzyme PEPCK or glucose production [3]. This cell-type specificity is mechanistically linked to AMPK pathway activation, which occurs in L6 myotubes but not in hepatocytes following ZLN005 treatment . For researchers requiring muscle-specific PGC-1α activation without confounding hepatic effects, ZLN005 provides a unique tool that cannot be replicated by non-selective PGC-1α activators.

PGC-1α Tissue specificity Skeletal muscle Hepatocyte Metabolic regulation

In Vivo Antidiabetic Efficacy: ZLN005 Improves Glucose Tolerance, Insulin Sensitivity, and Dyslipidemia in Diabetic db/db Mice

In the diabetic db/db mouse model, chronic oral administration of ZLN005 (15 mg/kg/day for 6 weeks) produced quantifiable improvements in multiple metabolic parameters, establishing its in vivo efficacy profile. Glucose tolerance was improved as evidenced by an approximately 14% decrease in the area under the curve (AUC) during glucose tolerance testing [1]. Insulin sensitivity was enhanced with an approximately 18% decrease in AUC during insulin tolerance testing [2]. Pyruvate tolerance was improved with a 16% decrease in AUC [3]. Additionally, ZLN005 treatment reduced plasma non-esterified fatty acids (NEFAs) by 20%, triglycerides by 37%, and total cholesterol by 10% [4]. Notably, these beneficial effects were observed specifically in diabetic db/db mice and not in lean control mice, indicating that ZLN005 acts selectively in the diabetic state without perturbing normal metabolic homeostasis [5]. These in vivo efficacy metrics provide quantitative benchmarks for researchers evaluating ZLN005 against other antidiabetic tool compounds or PGC-1α modulators.

Type 2 diabetes db/db mice Glucose tolerance Insulin sensitivity Dyslipidemia

Protection Against Ischemia-Reperfusion Injury: ZLN005 Reduces Hepatic and Renal I/R Damage in Multiple Organ Systems

ZLN005 has demonstrated protective efficacy against ischemia-reperfusion (I/R) injury in multiple organ systems, expanding its utility beyond metabolic disease research. In a liver I/R mouse model, pretreatment with ZLN005 (12 mg/kg intraperitoneally for 3 consecutive days) significantly decreased serum alanine aminotransferase (ALT) levels, a marker of hepatocellular injury [1]. The protective effect was associated with decreased ROS generation and reduced cell apoptosis at the injury site, along with decreased serum pro-inflammatory cytokines and innate immune cell infiltration [2]. In a separate study examining renal I/R injury, ZLN005 treatment significantly alleviated I/R-induced tubular injury and reversed the decrease in hypoxia-reoxygenation-induced cell viability by restoring PGC-1α expression in a dose-dependent manner [3]. Furthermore, in cerebral ischemia-reperfusion injury (CIRI) models, ZLN005 ameliorated neurologic deficits, reduced infarct volume, and inhibited neuronal ferroptosis through promotion of mitochondrial biogenesis and upregulation of UCP2 expression [4]. This multi-organ protective profile distinguishes ZLN005 from PGC-1α modulators that have only been validated in single-organ or metabolic contexts.

Ischemia-reperfusion injury Liver protection Kidney protection Organ transplantation Mitochondrial function

Physical-Chemical Properties and Purity Specifications: ZLN005 Offers Defined Solubility and High Purity for Reproducible Experimental Conditions

ZLN005 is supplied with well-characterized physical-chemical properties that ensure experimental reproducibility across laboratories. The compound has a defined melting point of 257-258°C and a molecular weight of 250.34 g/mol (C17H18N2) . Commercial suppliers consistently provide ZLN005 with purity ≥98% as verified by HPLC analysis, with some sources reporting purity up to 99.86% . Solubility parameters are precisely defined: ZLN005 is soluble in DMSO at 35-50 mg/mL (approximately 140-200 mM), soluble in ethanol at 2-12 mg/mL (approximately 8-48 mM), and insoluble in water . This solubility profile enables flexible formulation for both in vitro (DMSO stock solutions) and in vivo (vehicle-optimized suspensions) applications. The compound is stable when stored at -20°C as a powder for up to 3 years . These defined specifications contrast with less-characterized PGC-1α tool compounds that may lack validated purity metrics or comprehensive solubility data, introducing uncontrolled variables into experimental protocols.

Solubility Purity HPLC Physicochemical properties Reproducibility

Patent-Protected Alternative Indications: ZLN005 Has Documented Intellectual Property for Silicosis, SIRT1 Activation, and Neuroprotection Applications

ZLN005 benefits from multiple patent filings that extend its documented applications beyond metabolic and I/R research, providing procurement justification for expanded research programs. Chinese patent CN104873500A discloses the use of ZLN005 for promoting SIRT1 gene expression and as a SIRT1 activator, establishing its role in sirtuin-mediated longevity and metabolic regulation pathways [1]. A separate patent application (CN patent for silicosis treatment) demonstrates that ZLN005 can inhibit silica-induced pulmonary fibrosis, positioning it as a potential therapeutic agent for occupational lung disease [2]. Additionally, patent filings describe ZLN005's utility in preventing and treating aging-related cognitive disorders and neuroinflammation by improving microglial cell dysfunction [3]. This patent portfolio distinguishes ZLN005 from unpatented or single-indication PGC-1α tool compounds, offering researchers documented intellectual property coverage for translational studies and potential commercial development pathways.

Patent Silicosis SIRT1 Neuroprotection Intellectual property

Cost-Effectiveness and Commercial Availability: ZLN005 Is Readily Accessible at Competitive Price Points from Multiple Verified Suppliers

ZLN005 is commercially available from multiple established chemical suppliers at competitive price points, ensuring reliable procurement channels for research programs. Current market pricing (as of 2026) for research-grade ZLN005 (purity ≥97-98%) ranges from approximately $11-18 USD for 1-5 mg quantities, $23-66 USD for 10 mg, $36-134 USD for 25-50 mg, and $200-414 USD for 100 mg quantities from various suppliers . This multi-supplier availability with comparable pricing across vendors (e.g., 10xchem, TargetMol, MedChemExpress, GLPBIO, InvivoChem) ensures competitive procurement options and supply chain redundancy . The compound is typically supplied as a solid powder with storage at -20°C and is available for immediate shipment from multiple stock locations . This commercial accessibility contrasts with proprietary or single-source PGC-1α tool compounds that may have limited availability, higher costs, or extended lead times. For procurement decision-makers, the combination of validated biological activity with competitive pricing and multi-vendor availability makes ZLN005 a cost-effective choice for both pilot studies and large-scale experimental programs.

Cost-effectiveness Commercial availability Procurement Pricing Supply chain

ZLN005 Optimal Research Application Scenarios: Evidence-Based Use Cases for Metabolic Disease, Ischemia-Reperfusion, and Mitochondrial Dysfunction Studies


Type 2 Diabetes and Metabolic Syndrome Research Requiring Muscle-Specific PGC-1α Activation

ZLN005 is optimally suited for type 2 diabetes and metabolic syndrome studies where muscle-specific PGC-1α activation is desired without confounding hepatic effects. In L6 myotubes, ZLN005 (20 μmol/L, 24 h) increases PGC-1α mRNA levels approximately threefold, improves glucose uptake 1.8-fold, and increases fatty acid oxidation 1.28-fold [1]. In diabetic db/db mice, chronic oral administration (15 mg/kg/day for 6 weeks) reduces glucose intolerance AUC by 14%, improves insulin sensitivity AUC by 18%, and decreases plasma triglycerides by 37% [2]. Importantly, these effects occur selectively in diabetic animals without altering metabolic parameters in lean controls, and ZLN005 downregulates hepatic PGC-1α and gluconeogenic genes rather than activating them, avoiding the risk of exacerbating hepatic glucose output [3]. For researchers investigating skeletal muscle as a therapeutic target for insulin resistance and metabolic dysfunction, ZLN005 provides a validated, tissue-selective tool with well-characterized in vitro and in vivo efficacy metrics.

Ischemia-Reperfusion Injury Models Across Multiple Organ Systems

ZLN005 is a validated tool compound for investigating mitochondrial protection and cellular survival mechanisms in ischemia-reperfusion (I/R) injury models affecting liver, kidney, and brain. In liver I/R, pretreatment with ZLN005 (12 mg/kg i.p. for 3 days) significantly reduces serum ALT levels, decreases ROS generation, and reduces inflammatory cytokine production and immune cell infiltration [4]. In renal I/R models, ZLN005 restores PGC-1α expression in a dose-dependent manner, reversing hypoxia-reoxygenation-induced decreases in cell viability and alleviating tubular injury [5]. In cerebral I/R injury, ZLN005 ameliorates neurologic deficits, reduces infarct volume, and inhibits neuronal ferroptosis through promotion of mitochondrial biogenesis and UCP2 upregulation [6]. This multi-organ protective profile, mediated through restoration of mitochondrial function and attenuation of oxidative stress, makes ZLN005 particularly valuable for transplant medicine research, cardiovascular surgery models, and neuroprotection studies where PGC-1α-mediated mitochondrial biogenesis represents a key therapeutic mechanism.

Mitochondrial Biogenesis and Function Studies in Skeletal Muscle and Cardiac Tissue

ZLN005 is an essential tool compound for studying PGC-1α-mediated mitochondrial biogenesis and respiratory function in striated muscle tissues. In L6 myotubes, ZLN005 activates the AMPK pathway and increases expression of mitochondrial OXPHOS genes including ERRα, cytochrome c, cox5b, and ATPase-F1α [7]. In vivo, chronic ZLN005 treatment in db/db mice increases mitochondrial DNA copy number by 31% specifically in gastrocnemius muscle, with no corresponding increase in liver tissue, confirming its tissue-selective mitochondrial biogenic effects [8]. In human embryonic stem cell-derived cardiomyocytes (hESC-CMs), ZLN005 promotes cardiomyocyte maturation by elevating PGC-1α expression [9]. Additionally, ZLN005 protects cardiomyocytes against high glucose-induced cytotoxicity by promoting SIRT1 expression and autophagy [10]. For researchers investigating mitochondrial dysfunction in diabetic cardiomyopathy, muscle wasting disorders, or cardiac development, ZLN005 provides a validated pharmacological activator with quantifiable effects on mitochondrial DNA content, respiratory gene expression, and cellular protection.

Pulmonary Fibrosis and Occupational Lung Disease Models

ZLN005 has documented utility in pulmonary fibrosis and occupational lung disease research, supported by both peer-reviewed studies and patent documentation. In alveolar epithelial cells (AECs), ZLN005 improves mitochondrial function by upregulating PGC-1α expression, protecting these cells from aging-related dysfunction, which suggests potential therapeutic applications for idiopathic pulmonary fibrosis (IPF) [11]. Patent documentation further discloses that ZLN005 can inhibit silica-induced pulmonary fibrosis (silicosis), with proposed mechanisms involving regulation of lipid metabolism homeostasis and attenuation of macrophage foam cell formation [12]. In sepsis-induced acute lung injury models, ZLN005 promotes M2 macrophage polarization and mitochondrial biogenesis through AMPK signaling pathway activation [13]. For researchers investigating mitochondrial dysfunction as a driver of pulmonary fibrotic diseases or seeking pharmacological tools to modulate macrophage polarization and lipid metabolism in lung tissue, ZLN005 offers validated activity supported by both published literature and intellectual property documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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